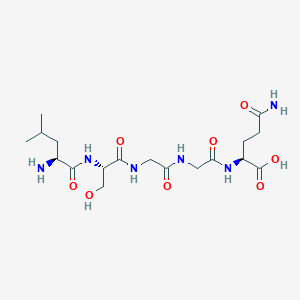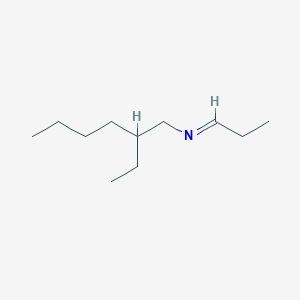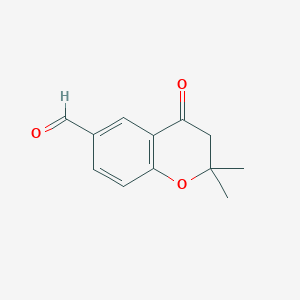![molecular formula C8H16N4O2 B12547789 [(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester typically involves the reaction of an appropriate amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Starting Materials: An appropriate amine (e.g., (S)-1-Methyl-2-azidoethylamine) and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in an organic solvent (e.g., dichloromethane) at a controlled temperature, typically around 0-5°C.
Base: A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is isolated by standard extraction and purification techniques, such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
科学的研究の応用
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development, particularly as a prodrug or in targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester involves its interaction with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The carbamate group can also interact with enzymes, potentially inhibiting their activity by forming stable carbamate-enzyme complexes.
類似化合物との比較
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester can be compared with other carbamate compounds, such as:
Ethyl carbamate: A simpler carbamate with different reactivity and applications.
Methyl carbamate: Another basic carbamate with distinct properties.
tert-Butyl carbamate: Similar in structure but lacks the azido group, leading to different reactivity and applications.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and versatility in synthetic applications.
特性
分子式 |
C8H16N4O2 |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N4O2/c1-6(5-10-12-9)11-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 |
InChIキー |
QNBSOZHFBNUGCB-LURJTMIESA-N |
異性体SMILES |
C[C@@H](CN=[N+]=[N-])NC(=O)OC(C)(C)C |
正規SMILES |
CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
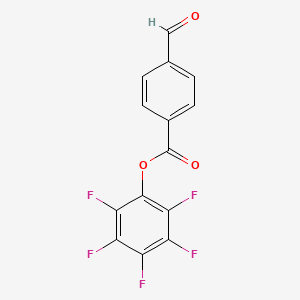
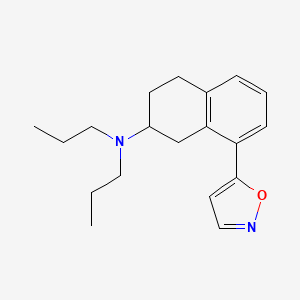
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)


